2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-aminehydrochloride
Description
2-[1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine hydrochloride is a synthetic small molecule characterized by a 1,2,3-triazole core substituted with an oxetane ring at the 1-position and an ethylamine group at the 4-position, forming a hydrochloride salt. The oxetane moiety (a four-membered oxygen-containing ring) enhances polarity and metabolic stability, making this compound of interest in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-[1-(oxetan-3-yl)triazol-4-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c8-2-1-6-3-11(10-9-6)7-4-12-5-7;/h3,7H,1-2,4-5,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXIXNSPKMATQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(N=N2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-aminehydrochloride typically involves multiple steps One common approach starts with the preparation of the oxetane ring, followed by the formation of the triazole ring through a cycloaddition reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-aminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the triazole ring or the amine group.
Substitution: The compound can participate in substitution reactions, particularly at the amine group or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxetane oxides, while substitution reactions could introduce new functional groups onto the triazole ring or the amine group.
Scientific Research Applications
2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The oxetane and triazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The amine group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their differentiating features are summarized below:
Key Observations :
Physicochemical Properties
- Solubility : The oxetane group enhances aqueous solubility relative to bromophenyl or tert-butylbenzenesulfonyl analogs (e.g., ), which are more lipophilic.
- Molecular Weight : The target compound (~205–210 g/mol) is lighter than brominated analogs (e.g., 289.56 g/mol in ) but heavier than simpler triazole-amines (e.g., 224.69 g/mol in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
